molecular formula C49H61ClO16 B1148430 O-Demethylchlorothricin CAS No. 134637-04-0

O-Demethylchlorothricin

Cat. No.: B1148430
CAS No.: 134637-04-0
M. Wt: 941.458
Attention: For research use only. Not for human or veterinary use.
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Description

O-Demethylchlorothricin (MC-031) is a spirotetronate polyketide antibiotic first reported by Kawashima et al. in 1992 as part of a series of cholesterol biosynthesis inhibitors (MC-031 to MC-034) . This compound is structurally derived from chlorothricin, a macrolide antibiotic, through the removal of a methyl group (O-demethylation). This compound exhibits potent bioactivity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting cholesterol synthesis—a critical pathway in bacterial membrane integrity . Its mechanism involves inhibition of squalene synthase, a key enzyme in the mevalonate pathway .

Properties

CAS No.

134637-04-0

Molecular Formula

C49H61ClO16

Molecular Weight

941.458

IUPAC Name

(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid

InChI

InChI=1S/C49H61ClO16/c1-23-22-49-28(19-30(23)44(55)56)12-9-7-6-8-11-27-15-16-29-31(48(27,5)47(59)65-42(43(49)54)46(58)66-49)13-10-14-35(29)62-37-20-34(52)41(26(4)61-37)64-38-21-36(40(53)25(3)60-38)63-45(57)39-24(2)32(50)17-18-33(39)51/h9,12,15-19,23,25-29,31,34-38,40-41,51-54H,6-8,10-11,13-14,20-22H2,1-5H3,(H,55,56)/b12-9-/t23-,25-,26-,27-,28-,29+,31-,34-,35+,36-,37+,38+,40-,41-,48-,49?/m1/s1

SMILES

CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)O)O)C=C1C(=O)O

Synonyms

O-demethylchlorothricin

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The MC Series: O-Demethylchlorothricin and Derivatives

The MC-031 to MC-034 series includes structurally modified variants of chlorothricin. Key differences and bioactivities are summarized below:

Table 1: Structural and Functional Comparison of MC Series Compounds
Compound Name Structural Modification Bioactivity Insights Reference
This compound (MC-031) Demethylation at the chlorothricin core Potent cholesterol biosynthesis inhibition; MRSA activity Kawashima et al., 1992
O-Demethylhydroxychlorothricin (MC-032) Additional hydroxyl group introduced Enhanced solubility hypothesized; comparable or reduced potency vs. MC-031 Kawashima et al., 1992
MC-033 Undisclosed structural alteration Retained inhibitory activity but lower efficacy than MC-031 Kawashima et al., 1992
MC-034 Undisclosed structural alteration Similar cholesterol inhibition profile; potential toxicity concerns Kawashima et al., 1992

Key Findings :

  • O-Demethylation (MC-031) improves target specificity compared to chlorothricin, reducing off-target effects .
  • Hydroxylation (MC-032) may enhance aqueous solubility but could destabilize interactions with hydrophobic enzyme pockets .
  • The MC series underscores the importance of methylation patterns in modulating bioactivity and pharmacokinetics.

Comparison with Other Spirotetronate Polyketides

Spirotetronate polyketides, such as wychimicins, share a similar macrocyclic scaffold with this compound. A 2022 study identified wychimicins from Actinocrispum wychmicini as MRSA-active agents .

Table 2: Spirotetronate Polyketides and Their Bioactivities
Compound Class Key Features Target Pathogens Mechanism of Action
This compound Demethylated chlorothricin derivative MRSA, Gram-positive bacteria Squalene synthase inhibition
Wychimicins Novel spirotetronate core MRSA Undisclosed; membrane disruption hypothesized

Insights :

  • Both classes target Gram-positive pathogens but may exploit distinct enzymatic pathways.

Contrast with Tetracycline and Macrolide Antibiotics

While this compound is a cholesterol biosynthesis inhibitor, tetracyclines (e.g., demeclocycline, oxytetracycline) and macrolides (e.g., erythromycin derivatives) act via protein synthesis inhibition.

Table 3: Mechanistic Differences Across Antibiotic Classes
Antibiotic Class Example Compounds Primary Target Mechanism
Spirotetronate Polyketides This compound, wychimicins Squalene synthase Cholesterol pathway disruption
Tetracyclines Demeclocycline, Oxytetracycline 30S ribosomal subunit Protein synthesis inhibition
Macrolides Erythromycin, 6-O-Methyl derivatives 50S ribosomal subunit Protein synthesis inhibition

Critical Notes:

  • This compound’s unique mechanism avoids cross-resistance with ribosomal-targeting antibiotics.
  • Tetracyclines and macrolides exhibit broader spectra but face rising resistance issues .

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